molecular formula C15H16ClNO3 B11836125 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate

4-((5-Chloroquinolin-8-yl)oxy)butyl acetate

Cat. No.: B11836125
M. Wt: 293.74 g/mol
InChI Key: WTYSMAQMWPHTFV-UHFFFAOYSA-N
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Description

4-((5-Chloroquinolin-8-yl)oxy)butyl acetate is a chemical compound that belongs to the class of quinolines. It is characterized by the presence of a chloro group at position 5 and an oxybutyl acetate group at position 8 of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate typically involves the reaction of 5-chloroquinoline with butyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or ethyl acetate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloroquinolin-8-yl)oxy)butyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

4-((5-Chloroquinolin-8-yl)oxy)butyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate include:

  • 5-Chloroquinoline
  • 8-Hydroxyquinoline
  • 4-Butoxyquinoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

4-(5-chloroquinolin-8-yl)oxybutyl acetate

InChI

InChI=1S/C15H16ClNO3/c1-11(18)19-9-2-3-10-20-14-7-6-13(16)12-5-4-8-17-15(12)14/h4-8H,2-3,9-10H2,1H3

InChI Key

WTYSMAQMWPHTFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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